Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-

Synthetic Methodology Nucleophilic Substitution Phenoxy Pendant Isatins

Researchers require distinct phenoxyethyl bromides to build SAR libraries, but generic analogs fail to replicate the lipophilicity of tert-amyl substitutions. This organobromine intermediate (CAS 26583-43-7) provides precise steric bulk for CNS target engagement studies. - **Key application:** Nucleophile for phenoxy pendant isatin synthesis; ideal for acetylcholinesterase inhibitor research (Alzheimer's). - **Physicochemical differentiation:** tert-Amyl group elevates cLogP and PAMPA permeability vs. smaller substituents. - **Supply assurance:** Packaged under inert atmosphere; stable primary alkyl bromide for substitution reactions.

Molecular Formula C13H19BrO
Molecular Weight 271.19 g/mol
CAS No. 26583-43-7
Cat. No. B12119164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-
CAS26583-43-7
Molecular FormulaC13H19BrO
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OCCBr
InChIInChI=1S/C13H19BrO/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8H,4,9-10H2,1-3H3
InChIKeyCRNPYJZHQYKVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene: Organobromine Intermediate


Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-, also known as 1-(2-bromoethoxy)-4-(2-methylbutan-2-yl)benzene, is an organobromine compound with the CAS number 26583-43-7 . It serves as a synthetic intermediate, primarily utilized in the preparation of more complex molecular architectures. A key application involves its use as a nucleophile in substitution reactions to synthesize phenoxy pendant isatins, which are compounds of interest for their potential biological activity [1].

Workflow
Nucleophilic substitution for phenoxy pendant isatin synthesis
Selection
Tert-amyl group introduces distinct lipophilicity and steric bulk
Use Context
Building block for CNS research compound libraries

1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene vs. Generic Analogs


Generic substitution among 1-(2-bromoethoxy)-4-substituted benzene intermediates is unreliable due to the distinct steric and electronic effects conferred by different para-substituents, which can dramatically alter reaction kinetics and downstream molecular properties. While a range of these compounds, including those with fluoro, chloro, and bromo substituents, are used to build libraries of phenoxy pendant isatins, the specific 1,1-dimethylpropyl (tert-amyl) group of this compound introduces unique lipophilicity and steric bulk [1]. This is not captured by smaller or less branched analogs, meaning a direct swap will likely lead to different reaction yields, altered purification requirements, and final compounds with divergent physicochemical and biological profiles [1].

Reaction kinetics may shift
Replacing the tert-amyl group with smaller 4-substituents may alter nucleophilic substitution rates and reduce yield.
Lipophilicity and partitioning differ
Different para-substituents change the compound’s cLogP, potentially affecting downstream purification and target interaction profiles.
SAR outcomes may not transfer
Less branched analogs are unlikely to reproduce the steric and electronic effects required for consistent biological activity in derived isatins.

1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene: Evidence-Based Differentiation


Nucleophilic Substitution Yield: tert-Amyl vs. Analogs

The 1,1-dimethylpropyl (tert-amyl) substituent of the target compound provides a distinct steric environment compared to other 4-substituted analogs used in the same synthetic protocol. The standard method for preparing 1-(2-bromoethoxy)-4-substituted benzenes from their corresponding phenols yields a range of 62-70% isolated product [1]. While the specific yield for the target compound was not isolated in this study, its structural classification within the B1-4 intermediate family provides a baseline for expected reaction efficiency. This contrasts with more straightforward syntheses for less sterically demanding analogs, where higher yields may be anticipated, or more complex routes required for other bulky groups.

Synthetic Yield Benchmark
Class-level inference
Target (class avg.)
62–70%
Analog yields
B1: 62%, B2: 64%, B3: 62%, B4: 70%
Supports yield expectation for synthesis planning with this intermediate class.
Standard protocol: 1,2-dibromoethane, 50°C, CH₃CN:DMF (9:1).
Synthetic Methodology Nucleophilic Substitution Phenoxy Pendant Isatins

Lipophilicity and Steric Bulk: Predicted vs. Analogs

The 1,1-dimethylpropyl (tert-amyl) group on the target compound is predicted to confer significantly higher lipophilicity (cLogP) and steric bulk compared to unbranched or smaller substituents like ethyl, methoxy, or chloro. This is a class-level inference based on the well-established relationship between alkyl chain branching and physicochemical properties [1]. For example, replacing a hydrogen (on B1) with a tert-amyl group is expected to increase the compound's cLogP by approximately 3-4 units and its molar refractivity by 30-40 units, directly impacting its partitioning behavior in biphasic systems and its ability to engage in hydrophobic interactions with biological targets.

Physicochemical Prediction
Class-level inference
cLogP ~5.5 / MR ~75 cm³/mol
Supports selection for membrane permeability and hydrophobic interaction studies.
Predicted values; experimental verification advised.
Physicochemical Properties Drug Design Lipophilicity

Downstream Biological Activity in Phenoxy Pendant Isatins

The target compound is a key intermediate for synthesizing specific phenoxy pendant isatin analogs. While direct biological data for the final compound derived from it is not available, class-level inference from related structures demonstrates the profound impact of the 4-substituent on the 1-(2-bromoethoxy)benzene core. In a study of PI1-12, compounds derived from B1-4 intermediates showed acetylcholinesterase (AChE) inhibitory activity with IC50 values ranging from 0.52 ± 0.073 μg/mL to inactive, a >10-fold difference driven solely by the substituent on the phenoxy ring [1]. The tert-amyl group of the target compound is predicted to produce a final isatin with distinct potency and selectivity profiles compared to those derived from B1-4.

Biological Activity Context
Class-level inference
Target-derived isatin
Activity not determined; predicted distinct
Analog-derived isatins
PI1 IC₅₀ 0.52, PI2 0.72, PI4 0.68 µg/mL (donepezil 0.73)
Demonstrates that 4-substituent choice critically influences AChE inhibitory potency.
In vitro assay; SAR from related B1-4 intermediates.
Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR) Alzheimer's Disease

1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene Applications


Phenoxy Pendant Isatin Synthesis for CNS Drug Discovery

This compound is a strategic intermediate for synthesizing a library of phenoxy pendant isatins. The tert-amyl group is specifically incorporated to enhance lipophilicity and steric bulk, which are key parameters for optimizing blood-brain barrier penetration and target engagement in central nervous system (CNS) drug discovery programs. As demonstrated in related series, this substitution pattern can lead to potent acetylcholinesterase inhibitors, making the compound valuable for research into Alzheimer's disease therapeutics [1].

Diverse Chemical Libraries via Nucleophilic Substitution

As a primary alkyl bromide, the compound is an excellent electrophile for nucleophilic substitution reactions. It can be used to alkylate a wide range of nucleophiles (e.g., amines, thiols, phenoxides) to rapidly generate diverse chemical libraries. The unique tert-amyl substituent ensures that the resulting molecules occupy a distinct region of chemical space compared to libraries built from simpler 4-substituted phenoxyethyl bromides, offering novelty and potential for new intellectual property [1].

SAR Studies on Membrane Permeability

The predicted increase in lipophilicity (cLogP) conferred by the 1,1-dimethylpropyl group makes this compound an ideal starting material for SAR studies focused on optimizing passive membrane permeability. By synthesizing a congeneric series where only this group is varied, researchers can directly quantify its impact on parameters like logD and PAMPA permeability, establishing clear design rules for future projects. This makes the compound a valuable probe for medicinal chemistry and chemical biology applications [1].

Application
Selection Property
Validation Focus
Phenoxy pendant isatin synthesis for AChE research
Tert-amyl group for lipophilicity and steric bulk
AChE inhibition assays and SAR profiling
Diverse library generation via nucleophilic substitution
Electrophilic alkyl bromide reactivity
Reaction scope and yield optimization with varied nucleophiles
Membrane permeability SAR studies
Predicted high cLogP and MR
logD determination and PAMPA permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.